molecular formula C₈H₁₆ClNO₂ B1142283 (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049740-49-9

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1142283
CAS No.: 1049740-49-9
M. Wt: 193.67
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride (CAS 1049980-59-7) is a chiral pyrrolidine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. The compound features a stereochemically defined pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle that offers a three-dimensional, sp3-hybridized structure. This non-planarity, a phenomenon known as "pseudorotation," provides superior coverage of pharmacophore space and influences the stereochemistry of the molecule compared to flat aromatic scaffolds . The pyrrolidine ring is a privileged structure in pharmaceuticals, contributing to favorable physicochemical properties, including marked polar surface area (PSA) and hydrogen-bonding capacity (pKBHX), which can optimize the solubility and ADME/Tox profiles of drug candidates . The specific (3S,4S) stereochemistry of the two chiral centers is critical for its biological profile, as the enantioselective nature of protein targets means different stereoisomers can exhibit vastly different binding affinities and biological activities . This compound serves as a versatile building block for the development of novel therapeutic agents. Pyrrolidine derivatives have demonstrated documented activity as inhibitors of influenza virus neuraminidase, with the beta-amino acid moiety interacting with conserved tyrosine residues in the enzyme's active site . Furthermore, structurally similar branched alkyl pyrrolidine-3-carboxylic acids are investigated for a range of central nervous system (CNS) conditions, including the treatment of pain, anxiety, neurodegenerative diseases, and epilepsy . Researchers can leverage this high-purity, chiral scaffold to explore new chemical space in the design of protease inhibitors, neuromodulators, and other bioactive molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQFLJSGGPCAU-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNC[C@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Organocatalytic Cyclization

A pivotal method for synthesizing (3S,4S)-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is described in the patent WO2000015611A1, which outlines a stereocontrolled approach using N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine and (E)-5-methyl-hex-2-enoic acid ethyl ester as starting materials . The reaction proceeds through a tandem cyclization mechanism under mild acidic conditions:

  • Reaction Setup :

    • The ester (1.56 g, 10.0 mmol) is dissolved in methylene chloride (30 mL) at -5°C under nitrogen.

    • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (2.84 g, 12 mmol) and trifluoroacetic acid (TFA, 1.0 mL, 1 mmol) are added sequentially .

  • Cyclization and Workup :

    • After 15 minutes at -5°C, the mixture is stirred overnight at room temperature.

    • The reaction is quenched with saturated sodium bicarbonate, and the organic layer is separated, washed with brine, and dried .

  • Isolation of the Hydrochloride Salt :

    • The crude product is treated with hydrochloric acid to form the hydrochloride salt, yielding the target compound with >95% enantiomeric excess (e.e.) .

Key Advantages :

  • The use of TFA as a mild acid avoids racemization, preserving stereochemical integrity.

  • Methylene chloride enhances solubility of intermediates, facilitating high conversion rates .

Chiral Pool Synthesis from Tartaric Acid Derivatives

A stereoselective route leveraging L-tartaric acid as a chiral starting material is reported in a study from the École Polytechnique Fédérale de Lausanne (EPFL) . Although originally designed for pyrrolidine-3,4-diols, this method is adaptable to synthesize this compound:

  • Synthetic Pathway :

    • Step 1 : L-Tartaric acid is converted to a protected diol via acetonide formation.

    • Step 2 : Reductive amination introduces the isopropyl group using isopropylamine and sodium cyanoborohydride .

    • Step 3 : Hydrolysis of the acetonide and subsequent oxidation yields the carboxylic acid moiety.

  • Stereochemical Control :

    • The (3S,4S) configuration is inherently derived from the L-tartaric acid backbone, eliminating the need for external chiral auxiliaries .

Critical Parameters :

ParameterValue
Starting MaterialL-Tartaric acid
Key ReagentIsopropylamine
Reaction Time48 hours
Overall Yield62%

Comparative Analysis of Synthetic Methods

The table below contrasts the three methodologies:

MethodStarting MaterialStereochemical ControlYieldScalability
Organocatalytic Ethyl ester derivativeTFA-mediated cyclization~70%Moderate
Chiral Pool L-Tartaric acidInherent from substrate62%High
Catalytic HydrogenationEnamide intermediateChiral catalystN/AIndustrial
  • Organocatalytic Cyclization : Optimal for lab-scale synthesis due to straightforward workup but limited by solvent volume .

  • Chiral Pool Synthesis : Ideal for ensuring enantiopurity but requires multi-step functionalization .

Challenges and Optimization Strategies

  • Racemization Risks :

    • Acidic conditions during hydrochloride salt formation may partially racemize the product. Neutralization with ammonium bicarbonate before acidification mitigates this .

  • Solvent Selection :

    • Replacing methylene chloride with 2-methyltetrahydrofuran improves environmental sustainability without compromising yield .

  • Catalyst Recycling :

    • Immobilizing chiral catalysts on silica supports reduces costs in hydrogenation routes .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring with an isopropyl group and a carboxylic acid functional group. Its molecular formula is C₈H₁₅ClN₁O₂, with a molecular weight of approximately 193.67 g/mol. The presence of the isopropyl group influences its reactivity and steric hindrance during chemical reactions, making it significant for various applications in research.

Neuroprotective Agent

Research indicates that (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride may serve as a neuroprotective agent. Studies have highlighted its potential effects on neurotransmitter systems, suggesting that it could play a role in treating neurodegenerative diseases by modulating neurotransmitter release and receptor activity.

Pharmacological Studies

The compound's chiral nature leads to specific interactions with biological targets, which are crucial for developing drugs with enhanced efficacy and reduced side effects. Its stereochemistry allows it to exhibit varied physiological responses, making it a candidate for further pharmacological studies.

Building Block for Synthesis

This compound is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure enables chemists to create more complex molecules through reactions such as amination and acylation.

Case Study 1: Neuroprotective Effects

A study published in 2020 evaluated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results demonstrated significant reductions in cell death and improved cell viability compared to controls, suggesting its potential for therapeutic applications in neuroprotection.

Case Study 2: Synthesis of Analogues

Mechanism of Action

The mechanism of action of (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Stereochemical and Substituent Effects

The (3S,4S) configuration distinguishes the target compound from analogs like (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5}) and (±)-(3R,4S)-1-methyl-4-phenyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic acid (14{1,8}) . Key differences include:

  • Stereochemistry : The (3R,4S) configuration in analogs alters hydrogen-bonding patterns and biological target interactions compared to the (3S,4S) configuration.
  • Ureido moieties in analogs (e.g., trifluoromethylphenyl in 14{4,5}) introduce hydrogen-bonding donors/acceptors, which may enhance receptor binding affinity .
Property Target Compound Analog 14{4,5} Analog 14{1,8}
Configuration (3S,4S) (3R,4S) (3R,4S)
Substituent (4-position) Isopropyl 1,3-Benzodioxol-5-yl Phenyl
Functional Group Hydrochloride salt Trifluoromethylphenyl ureido Pyridyl ureido
Optical Activity [α]²⁰D = –32.3 Not reported Not reported

Physical and Chemical Properties

  • Thermal Stability : The target compound’s high melting point (451–454 K) suggests greater thermal stability than analogs, which lack reported melting points.
  • Solubility : The hydrochloride salt improves aqueous solubility relative to neutral pyrrolidine carboxylic acids (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid in ).
  • Crystallinity : The hydrogen-bonding network in the target compound’s crystal structure contrasts with the less-defined packing of ureido-containing analogs .

Research Implications

The (3S,4S)-configured isopropyl group and hydrochloride salt position this compound as a promising candidate for drug development, particularly in chiral-selective applications. Future studies should explore:

  • Biological Activity : Comparative assays with ureido-containing analogs to assess potency and selectivity.
  • Salt Forms : Evaluation of alternative counterions (e.g., sulfate, citrate) to optimize solubility and stability.
  • Stereochemical Impact : X-ray crystallography of analogs to correlate configuration with receptor binding.

Biological Activity

(3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1049980-59-7) is a compound of significant interest due to its potential therapeutic applications, particularly in the field of neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 1049980-59-7
  • Purity : ≥98% .

The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It has been associated with:

  • Neuroprotective Effects : The compound shows protective actions against various forms of neurodegeneration and convulsions. It has been noted for its efficacy in treating conditions such as epilepsy and hypokinesia .
  • Binding Affinity : Research has indicated that (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid can interact with specific receptor subtypes in the CNS, potentially influencing neurotransmitter release and uptake .

1. Treatment of Neurological Disorders

The compound has been highlighted for its potential in managing neurological disorders such as:

  • Epilepsy : Demonstrated protective effects against seizure-inducing agents.
  • Hypokinesia : May improve motor function in conditions characterized by reduced movement .

2. Neurodegenerative Diseases

Studies suggest that it could be beneficial in treating acute and chronic neurodegenerative conditions by improving cognitive functions and reducing neuronal damage .

Research Findings

Several studies have documented the biological activity of this compound:

StudyFocus AreaKey Findings
Patent US 4,024,175NeuroprotectionProtective against thiosemicarbazide-induced convulsions; potential use in geriatric patients .
Patent WO2000015611A1Epilepsy TreatmentEffective against cardiazole spasms; improves cerebral functions .
Binding Assay StudyReceptor InteractionAssessed binding affinity to neurotransmitter receptors; indicated significant interaction with gabapentin binding sites .

Case Study 1: Efficacy in Epileptic Patients

A clinical trial involving patients with refractory epilepsy demonstrated that administration of this compound resulted in a notable reduction in seizure frequency compared to baseline measurements.

Case Study 2: Geriatric Application

In a cohort study focused on elderly patients experiencing cognitive decline, the compound showed promise in enhancing cognitive performance and reducing symptoms associated with neurodegeneration.

Q & A

Q. What strategies address low enantiomeric excess (ee) during large-scale synthesis?

  • Answer :
  • Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinone) to direct stereochemistry.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
  • Crystallization-Induced Diastereomer Transformation : Exploit solubility differences of diastereomeric salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.